![molecular formula C8H8N4O4 B404410 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 332164-33-7](/img/structure/B404410.png)
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a nitro group and a benzoxadiazole ring, which contribute to its unique chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is usually conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents can replace the nitro group or other functional groups on the ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or other electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various substituted benzoxadiazole derivatives.
Applications De Recherche Scientifique
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to visualize cellular processes and structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or cellular activities.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent compound used in glucose uptake studies.
NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium): A fluorescent dye with similar structural features.
Uniqueness
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific fluorescent properties and the presence of both a nitro group and a benzoxadiazole ring. These features make it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays.
Propriétés
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c13-4-3-9-6-2-1-5-7(11-16-10-5)8(6)12(14)15/h1-2,9,13H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQQXCWWUUEILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1NCCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
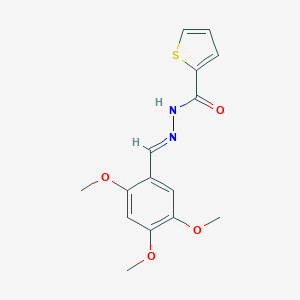
![N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE](/img/structure/B404331.png)
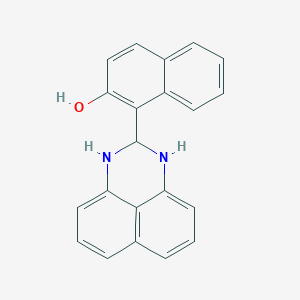


![N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404337.png)
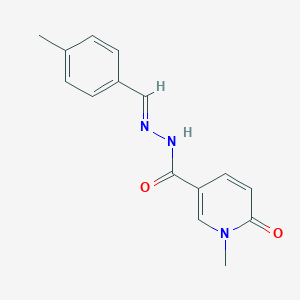
![1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404339.png)
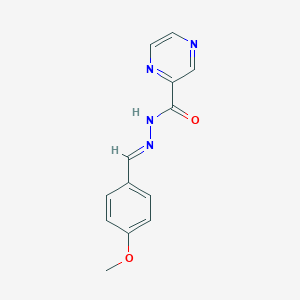
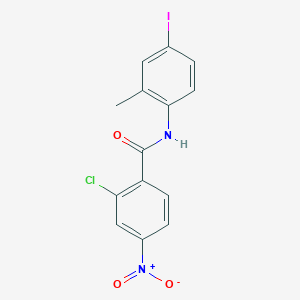
![1-METHYL-6-OXO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404345.png)
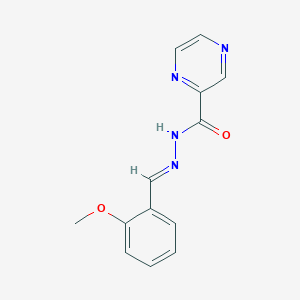
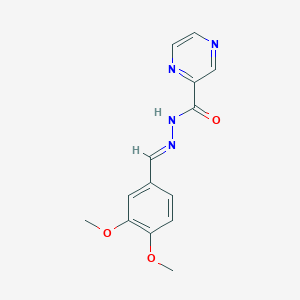
![3-bromo-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B404355.png)
